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Compound of Interest

Compound Name: YKL-04-085

Cat. No.: B15139154 Get Quote

In the landscape of broad-spectrum antiviral drug discovery, YKL-04-085 and QL47 have

emerged as significant compounds targeting host cellular factors to inhibit viral replication. This

guide provides a detailed comparison of their antiviral potency, drawing upon available

experimental data. Both molecules have demonstrated notable activity against a range of RNA

viruses, with a primary focus on Dengue virus (DENV).

At a Glance: Key Differences
Feature YKL-04-085 QL47

Primary Antiviral Target
Host-cell factor involved in viral

translation

Host-cell factor involved in viral

translation

Kinase Activity Devoid of kinase activity
Covalent inhibitor of BTK and

other TEC-family kinases

Derivation
Derived from QL47 to improve

pharmacokinetic properties
Parent compound

Reported IC90 against DENV2 0.555 µM[1] 0.343 µM[1]

Quantitative Comparison of Antiviral Activity
The antiviral efficacy of YKL-04-085 and QL47 has been quantified against several RNA

viruses. The following table summarizes the available data on their potency, primarily focusing

on Dengue virus serotype 2 (DENV2).
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Compoun
d

Virus
Assay
Type

Metric
Value
(µM)

Cell Line
Referenc
e

QL47

Dengue

Virus 2

(DENV2)

Antiviral

Assay
IC90 0.343

Not

Specified
[1]

YKL-04-

085

Dengue

Virus 2

(DENV2)

Antiviral

Assay
IC90 0.555

Not

Specified
[1]

QL47

Dengue

Virus

(unspecifie

d serotype)

Reporter

Replicon

Translation

Not

Specified

Potent

Inhibition
Huh7 [2]

YKL-04-

085

Dengue

Virus 2

(DENV2)

Reporter

Replicon

Translation

Not

Specified

Good

Inhibition

Not

Specified
[1]

It is important to note that while both compounds are potent inhibitors of viral translation, QL47

exhibits a slightly lower IC90 value against DENV2 in the cited study, indicating higher potency

in that specific assay.[1] However, YKL-04-085 was specifically developed to improve upon the

drug-like properties of QL47, such as metabolic stability, and to remove its kinase activity,

which could reduce potential off-target effects.[1][3]

Mechanism of Antiviral Action
Both YKL-04-085 and QL47 exert their antiviral effects by targeting host cell factors essential

for viral replication.[1] Their primary mechanism of action is the inhibition of viral translation.[1]

[3] This is a key characteristic of host-targeted antivirals, which can offer a broader spectrum of

activity against different viruses and a higher barrier to the development of viral resistance.

QL47 was initially identified as a covalent inhibitor of Bruton's tyrosine kinase (BTK) and other

TEC-family kinases.[1][4][5] However, its antiviral activity is believed to be independent of its

kinase inhibition. This is supported by the fact that YKL-04-085, which was designed to be

devoid of kinase activity, retains potent antiviral properties.[1][3] The antiviral efficacy of both
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compounds is dependent on the acrylamide moiety, suggesting they act as covalent inhibitors

of their host target.[1]

Experimental Protocols
The following are representative experimental protocols for assays commonly used to evaluate

the antiviral potency of compounds like YKL-04-085 and QL47 against flaviviruses such as

Dengue virus.

Cell-Based Antiviral Assay (General Protocol)
This type of assay is used to determine the concentration of a compound required to inhibit

virus-induced cell death or viral antigen production.

Cell Seeding: Plate a suitable host cell line (e.g., Vero or Huh7 cells) in 96-well or 384-well

plates and incubate until a confluent monolayer is formed.

Compound Preparation: Prepare serial dilutions of the test compounds (YKL-04-085 and

QL47) in cell culture medium.

Infection and Treatment: The cells are then infected with the virus (e.g., DENV) at a specific

multiplicity of infection (MOI). Simultaneously, the diluted compounds are added to the

respective wells. Control wells with no virus (cell control) and virus with no compound (virus

control) are also included.

Incubation: The plates are incubated for a period that allows for multiple rounds of viral

replication (e.g., 48-72 hours).

Quantification of Viral Activity: The antiviral effect is determined by measuring cell viability

using assays like the MTT or CellTiter-Glo assay, or by quantifying viral protein expression

via immunofluorescence or ELISA.

Data Analysis: The concentration of the compound that inhibits viral replication by 50%

(EC50) or 90% (IC90) is calculated from the dose-response curve.

Luciferase Reporter Replicon Assay
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This assay specifically measures the effect of a compound on viral RNA translation and

replication.

Cell Transfection: Host cells (e.g., Huh7) are electroporated with in vitro transcribed RNA

from a Dengue virus replicon. This replicon contains the viral non-structural proteins

necessary for replication and a reporter gene, such as luciferase, in place of the structural

protein genes.[2]

Compound Treatment: Immediately after transfection, the cells are plated and treated with

various concentrations of the test compounds.

Incubation: The cells are incubated for a set period (e.g., 6 to 72 hours) to allow for replicon

replication and luciferase expression.[2]

Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a

luminometer.

Data Analysis: The reduction in luciferase signal in compound-treated cells compared to

untreated cells indicates the level of inhibition of viral translation and replication.

Logical Relationship and Development Pathway
The development of YKL-04-085 was a direct result of a structure-activity relationship (SAR)

study of QL47.[1][3] The goal was to optimize the properties of the parent compound.
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Development Pathway of YKL-04-085 from QL47

QL47
(Parent Compound)

Broad-spectrum antiviral activity
Covalent BTK inhibitor

Structure-Activity
Relationship (SAR) Studies

Optimization Goals:
- Improve pharmacokinetics

- Remove kinase activity

YKL-04-085
(Optimized Derivative)

Retained antiviral potency
Devoid of kinase activity

Improved metabolic stability

Click to download full resolution via product page

Caption: From QL47 to YKL-04-085: An Optimization Journey.

Conclusion
Both YKL-04-085 and QL47 are potent inhibitors of RNA viruses, with their antiviral activity

stemming from the inhibition of host-mediated viral translation. QL47, the parent compound,

demonstrates slightly higher in vitro potency against DENV2. However, YKL-04-085 represents

a more refined drug candidate, having been specifically engineered to eliminate off-target

kinase activity and improve pharmacokinetic properties, which are critical for in vivo efficacy

and safety. The choice between these compounds for further research and development would
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likely depend on the specific therapeutic context, weighing the in vitro potency against the

improved drug-like characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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